2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the imidazole family. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2,3-dichlorobenzonitrile with imidazole under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: 2-(2,3-Dichlorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2,3-Dichlorophenyl)-1H-imidazole-5-methanol.
Substitution: 2-(2,3-Diaminophenyl)-1H-imidazole-5-carbaldehyde.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of the imidazole ring, which can form hydrogen bonds and other interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl substitution but a different core structure.
2,3-Dichlorophenylboronic acid: Another dichlorophenyl-substituted compound used in organic synthesis.
2,3-Dichlorophenyl isothiocyanate: Used in the synthesis of various organic compounds
Uniqueness
2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its imidazole core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications, distinguishing it from other dichlorophenyl-substituted compounds .
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-7(9(8)12)10-13-4-6(5-15)14-10/h1-5H,(H,13,14) |
InChI Key |
FSRCIUVAUSVAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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